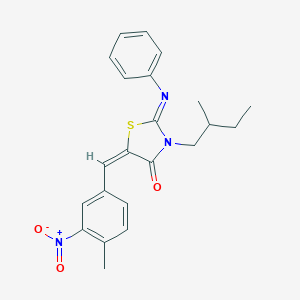![molecular formula C28H21F2N3O3 B297681 N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide](/img/structure/B297681.png)
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide, also known as FPQA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. FPQA is a member of the quinazolinone family and has been studied for its ability to inhibit certain enzymes and receptors in the human body. In
作用機序
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide inhibits the activity of CDK2 and EGFR by binding to their active sites. CDK2 is a protein kinase that regulates the cell cycle and is overexpressed in many types of cancer. By inhibiting CDK2, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can prevent cancer cells from dividing and proliferating. EGFR is a receptor that is overexpressed in many types of cancer and is involved in the growth and survival of cancer cells. By inhibiting EGFR, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can prevent cancer cells from growing and spreading.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide inhibits the activity of CDK2 and EGFR, as previously mentioned. Physiologically, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments is its specificity for CDK2 and EGFR. By targeting these specific enzymes and receptors, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can provide more targeted and effective treatment for cancer. However, one limitation of using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments is its potential toxicity. N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to have cytotoxic effects on normal cells in addition to cancer cells. Therefore, careful dosing and monitoring are necessary when using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide. One direction is to investigate its potential as an anti-cancer agent in combination with other drugs or therapies. Another direction is to study its potential applications in other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide to minimize toxicity while maximizing efficacy.
合成法
The synthesis of N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide involves a multi-step process that requires the use of various chemical reagents and solvents. The first step involves the reaction of 4-fluoroaniline with 2,3-dichlorophenol in the presence of potassium carbonate and copper powder to yield 4-(2,3-dichlorophenoxy)aniline. This intermediate product is then reacted with 4-fluorobenzaldehyde to form 4-(2,3-dichlorophenoxy)-N-(4-fluorophenyl)benzamide. The final step involves the reaction of this intermediate product with chloroacetyl chloride and triethylamine to yield N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide.
科学的研究の応用
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been studied for its potential applications in medical research. It has been shown to inhibit the activity of certain enzymes and receptors in the human body, including but not limited to, cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor (EGFR). These enzymes and receptors are known to play a role in the development and progression of various diseases, including cancer. Therefore, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been investigated as a potential anti-cancer agent.
特性
製品名 |
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide |
|---|---|
分子式 |
C28H21F2N3O3 |
分子量 |
485.5 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide |
InChI |
InChI=1S/C28H21F2N3O3/c29-19-8-12-21(13-9-19)31-26(34)17-36-23-5-3-4-18(16-23)27-32-25-7-2-1-6-24(25)28(35)33(27)22-14-10-20(30)11-15-22/h1-16,27,32H,17H2,(H,31,34) |
InChIキー |
PLBXCOFPEMLMLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297603.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)

![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B297614.png)
![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297616.png)
![2-(4-chlorophenoxy)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297618.png)
![N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B297621.png)